(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-14-5-7-16(12-19(14)24)26-21-17-11-15(23)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDRLYHFMVFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, which integrates a quinoline moiety with various fluorine and methyl substituents, positions it as a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- A quinoline core , which is known for its diverse biological activities.
- A piperidine ring , which enhances the compound's interaction with biological targets.
- Fluorine and methyl groups that may influence its pharmacokinetic properties.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in the quinoline family have been noted for their antibacterial and antifungal properties. Research indicates that the incorporation of fluorine enhances antimicrobial efficacy, potentially making this compound a strong candidate for treating infections caused by resistant strains of bacteria and fungi .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial in drug development. For instance, structural analogs have been evaluated against 17β-hydroxysteroid dehydrogenase type 3, demonstrating significant inhibitory activity with IC50 values in the nanomolar range .
- Anticancer Properties : There are indications that similar quinoline derivatives exhibit anticancer effects. Compounds structurally related to this compound have been reported to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as receptors and enzymes. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets, leading to altered cellular processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly, indicating that structural modifications can greatly influence efficacy .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different substitutions affect biological activity could lead to more effective analogs.
- In vivo Studies : Animal models will provide insights into pharmacodynamics and pharmacokinetics.
- Clinical Trials : Ultimately, the therapeutic potential must be evaluated through rigorous clinical testing.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural characteristics to (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with biological macromolecules like proteins and nucleic acids are crucial for understanding its anticancer potential.
Neuroprotective Effects
The compound's piperidine component suggests potential neuroprotective effects, which have been observed in other piperidine derivatives. The neuroprotective properties may stem from its ability to modulate neurotransmitter systems or reduce oxidative stress, making it a candidate for further exploration in neurodegenerative diseases.
Structure–Activity Relationship Studies
Quantitative Structure–Activity Relationship (QSAR) studies are essential for elucidating the relationship between the structural features of this compound and its biological activity. These studies could guide the design of more effective analogs with enhanced potency and selectivity against specific targets .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The versatility in synthetic strategies highlights the potential for creating derivatives with improved pharmacological profiles.
Table: Summary of Key Studies Involving Similar Compounds
These studies illustrate the promising applications of compounds structurally related to this compound, reinforcing the need for further research into its pharmacological properties.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural variations and properties of the target compound and its analogs:
| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₁F₂N₃O | 394.45 | 6-F-quinoline, 3-F-4-Me-phenylamino, piperidinyl-methanone | High electronegativity; potential ALDH1A1 inhibition |
| 4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinylmethanone () | C₂₃H₂₄FN₃O | 377.46 | 6-F-quinoline, 2,4-diMe-phenylamino, piperidinyl-methanone | Reduced fluorination; increased lipophilicity (ClogP ~3.8) |
| (6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone () | C₂₄H₂₆F₂N₄O₅S₂ | 588.62 | 6-F-quinoline, sulfonated piperazine, vinylsulfonyl group | Enhanced solubility due to sulfonyl groups; higher molecular weight |
| (4-(3-(Trifluoromethyl)phenyl)piperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone () | C₂₇H₂₆F₄N₄O | 522.52 | Trifluoromethylphenyl, tetrahydroimidazo-pyridine, 4-F-3-Me-phenyl | Increased steric bulk; potential CNS penetration |
Functional Implications of Substituents
- Fluorine vs. Methyl Groups : The target compound’s 3-fluoro-4-methylphenyl group balances electronegativity and lipophilicity, whereas the 2,4-dimethylphenyl analog () lacks fluorine but has higher hydrophobicity, which may reduce solubility .
- Piperidine vs. Piperazine : Piperazine derivatives () introduce sulfonyl groups, improving aqueous solubility but increasing molecular weight, which may limit bioavailability .
ALDH1A1 Inhibition and Oncology
The target compound’s quinoline-piperidine scaffold aligns with known ALDH1A1 inhibitors, where fluorine substitutions improve binding affinity to the enzyme’s catalytic site . However, the vinylsulfonyl-piperazine analog () demonstrated irreversible inhibition due to its reactive sulfonyl group, a feature absent in the target compound .
Metabolic and Kinetic Profiles
- Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism, as seen in similar fluorinated quinolines .
- Reactivity : The absence of sulfonyl or trifluoromethyl groups (cf. ) may limit off-target interactions compared to bulkier analogs .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can its purity be validated?
Answer: The synthesis involves multi-step reactions, including:
- Mannich reactions for introducing amine components (e.g., phenethylamine) to the quinoline scaffold .
- Fluorination using potassium fluoride (KF) in DMSO or DMF to incorporate fluorine substituents .
- Reduction steps with lithium aluminum hydride (LiAlH4) to generate alcohol intermediates, followed by coupling with piperidine derivatives .
Purity Validation:
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
- LC-MS/MS for identifying hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antimalarial or anticancer activity?
Answer:
- Analog synthesis : Modify substituents on the quinoline (e.g., replace fluoro with chloro/trifluoromethyl) and piperidine (e.g., introduce methyl or ethyl groups) to probe steric/electronic effects .
- Biological assays : Test analogs against Plasmodium falciparum (antimalarial IC50) or cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Data-driven optimization : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like PfATP4 (antimalarial) or topoisomerase II (anticancer) .
Q. Example SAR Table from Literature
| Compound Substituents | Antimalarial IC50 (nM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| -F, -CH3 (parent compound) | 12.3 ± 1.2 | >100 |
| -Cl, -CF3 | 8.9 ± 0.8 | 45.6 ± 3.4 |
| -OCH3, -N(CH3)2 | 22.1 ± 2.1 | >100 |
| Data adapted from antimalarial SAR studies and cytotoxicity screens . |
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
Answer:
- Single-crystal X-ray diffraction : Determine the compound’s 3D conformation to identify key interactions (e.g., hydrogen bonding with PfATP4 or intercalation into DNA) .
- Comparative analysis : Overlay crystal structures of active vs. inactive analogs to pinpoint critical moieties (e.g., fluoro groups enhance π-stacking in DNA intercalation) .
Q. What methodologies address low yields in the final coupling step with piperidine derivatives?
Answer:
- Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
- Temperature modulation : Conduct reactions at 60–80°C to accelerate kinetics without inducing side reactions .
Q. How can bioactivity contradictions between enzymatic and cell-based assays be reconciled?
Answer:
- Membrane permeability assays : Use Caco-2 cell monolayers to evaluate compound uptake; poor permeability may explain discordance between in vitro enzyme inhibition and cellular activity .
- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites .
Methodological Guidelines
- Experimental Design : Include positive controls (e.g., chloroquine for antimalarial assays) and validate assays ≥3 times .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
